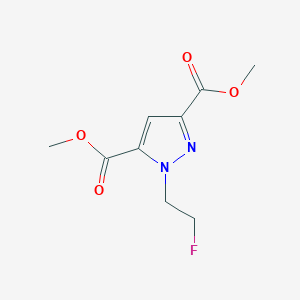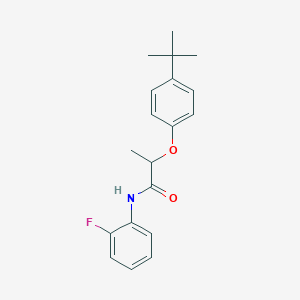
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is a fluorinated organic compound that belongs to the pyrazole family. This compound is characterized by the presence of two ester groups and a fluoroethyl substituent on the pyrazole ring. The incorporation of fluorine into organic molecules often imparts unique physicochemical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio-substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The ester groups may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
- Dimethyl 1-(2-chloroethyl)-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-(2-bromoethyl)-1H-pyrazole-3,5-dicarboxylate
- Dimethyl 1-(2-iodoethyl)-1H-pyrazole-3,5-dicarboxylate
Comparison: Dimethyl 1-(2-fluoroethyl)-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These properties make it more suitable for applications in drug discovery and material science compared to its chloro, bromo, and iodo counterparts.
Properties
Molecular Formula |
C9H11FN2O4 |
|---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
dimethyl 1-(2-fluoroethyl)pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11FN2O4/c1-15-8(13)6-5-7(9(14)16-2)12(11-6)4-3-10/h5H,3-4H2,1-2H3 |
InChI Key |
GTUPBZOOGYJJEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CCF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10905392.png)

![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10905405.png)
![Benzene-1,4-diylbis[(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)methanone]](/img/structure/B10905409.png)
![N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10905424.png)
![N'-[(E)-phenyl(pyridin-4-yl)methylidene]pentanehydrazide](/img/structure/B10905425.png)
![2-(11,17-Dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[A]phenanthren-17-YL)-2-oxoethyl methanesulfonate](/img/structure/B10905433.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)

![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)


